molecular formula C16H17NO3S B11826570 N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B11826570
M. Wt: 303.4 g/mol
InChI Key: GLAYPCZDVYEEMO-CVEARBPZSA-N
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Description

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an indene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-keto-2,3-dihydro-1H-inden-1-yl-4-methylbenzenesulfonamide.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group and the sulfonamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-((1S,2R)-2-hydroxy-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide
  • N-((1S,2R)-2-hydroxy-1-(hydroxyamino)carbonyl)propyl)-4-methylbenzenesulfonamide

Uniqueness

N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide is unique due to its indene moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-11-6-8-13(9-7-11)21(19,20)17-16-14-5-3-2-4-12(14)10-15(16)18/h2-9,15-18H,10H2,1H3/t15-,16+/m1/s1

InChI Key

GLAYPCZDVYEEMO-CVEARBPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C(CC3=CC=CC=C23)O

Origin of Product

United States

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